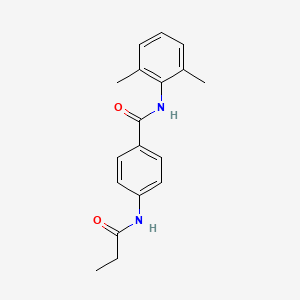![molecular formula C20H18N2O2 B4392181 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
描述
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, commonly known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a crucial pathway for regulating cell cycle progression and apoptosis.
作用机制
MI-2 works by binding to the hydrophobic pocket of MDM2, which is the region responsible for binding to the p53 protein. By binding to this pocket, MI-2 prevents the MDM2-p53 interaction, which leads to the stabilization and activation of p53. Activated p53 then induces apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MI-2 has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MI-2 has also been shown to inhibit cell cycle progression and to reduce the invasive potential of cancer cells. MI-2 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.
实验室实验的优点和局限性
One of the major advantages of MI-2 is its high potency and specificity for the MDM2-p53 interaction. This makes it an ideal tool for studying the role of this pathway in cancer biology. However, one of the limitations of MI-2 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, MI-2 has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are a number of future directions for research on MI-2. One area of focus is the development of more effective delivery methods for MI-2, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can be used to predict which cancer patients are most likely to respond to MI-2 treatment. Additionally, there is ongoing research on the use of MI-2 in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer therapy. Finally, there is interest in exploring the potential applications of MI-2 in other disease areas, such as neurodegenerative diseases.
科学研究应用
MI-2 has been extensively studied for its potential applications in cancer therapy. The MDM2-p53 interaction is a crucial pathway for regulating cell cycle progression and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. MI-2 has been shown to be a potent inhibitor of the MDM2-p53 interaction, and has been shown to induce apoptosis in cancer cells both in vitro and in vivo. MI-2 has also been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-10-15-6-2-4-8-18(15)22(14)20(24)12-21-11-16(13-23)17-7-3-5-9-19(17)21/h2-9,11,13-14H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKWXDDCUDJLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


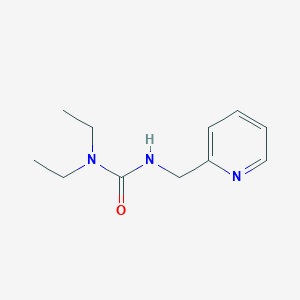
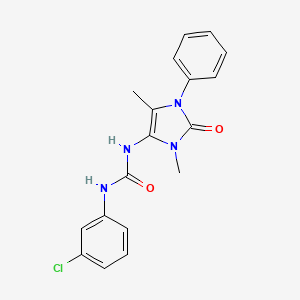
![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

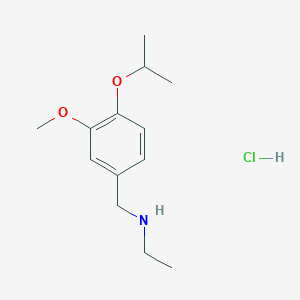
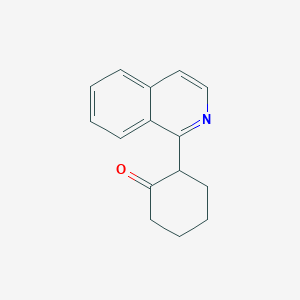
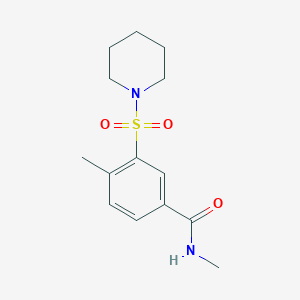
![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)
